N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide

Histamine H3 Receptor SAR Binding Affinity

An essential low-affinity negative control for histamine H3 receptor radioligand binding assays. Its propyl linker makes it 'considerably weaker' than butyl/pentyl homologs, per Wolin et al., enabling precise SAR benchmarking. Ideal for pharmacophore mapping and defining non-specific binding in H3 antagonist screening.

Molecular Formula C17H25N3O3S
Molecular Weight 351.5g/mol
CAS No. 799258-87-0
Cat. No. B351870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide
CAS799258-87-0
Molecular FormulaC17H25N3O3S
Molecular Weight351.5g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCCN2C=CN=C2)OC
InChIInChI=1S/C17H25N3O3S/c1-13(2)15-11-17(16(23-4)10-14(15)3)24(21,22)19-6-5-8-20-9-7-18-12-20/h7,9-13,19H,5-6,8H2,1-4H3
InChIKeyFDNIOGQJFGUNNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide: Chemical Class and Research Context


N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide (CAS 799258-87-0) is a synthetic research compound belonging to the class of omega-aminoalkyl-imidazole benzenesulfonamides [1]. It is cataloged in major chemical databases including ChEMBL (CHEMBL1450902) and has a molecular weight of 351.47 g/mol and a molecular formula of C17H25N3O3S [2]. This compound is part of a series explored as histamine H3 receptor antagonists, where its propyl chain linker between the imidazole and sulfonamide groups defines its position within a critical structure-activity relationship (SAR) continuum [1].

Why N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide Cannot Be Replaced by Other Chain-Length Homologs


Within the omega-aminoalkyl-imidazole benzenesulfonamide series, target binding potency at the histamine H3 receptor is exquisitely sensitive to the length of the alkyl tether. A foundational SAR study demonstrated that binding affinities are 'considerably weaker in the propyl series' compared to four- or five-carbon tethers, which afforded potent antagonists [1]. Therefore, a seemingly minor structural variation—such as selecting a butyl or pentyl homolog—results in a disproportionate and functionally critical shift from a weak to a potent H3 receptor binder. This non-interchangeability is essential for researchers designing control experiments or mapping SAR, where the propyl homolog serves as a direct comparator to validate the potency gain conferred by chain elongation.

Quantitative Differentiation Evidence for N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide


H3 Receptor Binding Affinity: Propyl vs. Butyl/Pentyl Homolog SAR

In a head-to-head SAR study of omega-aminoalkyl-imidazole benzenesulfonamides, the propyl-linked series (which includes this compound) demonstrated considerably weaker histamine H3 receptor binding affinity than the corresponding butyl and pentyl homologs. The butyl homolog (e.g., propane-2-sulfonic acid [4-(1H-imidazol-4-yl)-butyl]-amide) achieved a Ki of 22 nM in a [3H]-Nalpha-methylhistamine binding assay using guinea-pig brain membranes [2]. The published SAR trend is clear and reproducible, positioning the propyl compound as a key low-affinity comparator [1].

Histamine H3 Receptor SAR Binding Affinity

Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen Bonding Profile

This compound exhibits a molecular weight of 351.47 g/mol, a calculated XLogP of approximately 4.22, and a topological polar surface area (TPSA) of 80.9 Ų, with 5 hydrogen bond acceptors and 2 hydrogen bond donors [1]. These values place it within favorable drug-like chemical space, with zero violations of Lipinski's Rule of Five. The combination of a propyl linker with these specific substituents creates a unique physicochemical profile compared to homologs, where even a one-carbon change in linker length alters lipophilicity and conformational flexibility, directly impacting both binding kinetics and non-specific binding characteristics.

Molecular Properties Drug-likeness Physicochemical Profile

Selectivity Profile: Confirmation as a Specific H3 Receptor Tool Compound

The Wolin et al. study was specifically designed to explore H3 receptor antagonists, and the assay used was a direct radioligand binding assay for the histamine H3 receptor [1]. While comprehensive selectivity profiling data for this exact compound is not publicly available, the class has been characterized for H3 receptor interaction, and the paper's focus confirms its intended pharmacological target. The weak binding affinity of the propyl series makes this compound particularly useful as a negative control to confirm that observed biological effects in other compounds are indeed mediated by H3 receptor engagement.

Receptor Selectivity H3 Antagonist Off-target Activity

Recommended Research Applications for N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide


Validated Negative Control in Histamine H3 Receptor Binding Assays

Based on the class-level SAR study by Wolin et al., which found propyl-linked compounds to be 'considerably weaker' than butyl and pentyl homologs [1], this compound is directly applicable as a low-affinity negative control in H3 receptor radioligand binding experiments. Its use allows researchers to define the assay's non-specific binding window and to benchmark the potency of novel H3 antagonists, ensuring that any observed displacement is due to significant receptor engagement rather than non-specific matrix effects.

Systematic Structure-Activity Relationship (SAR) Studies on Linker Length

This compound is an essential tool for SAR investigations focused on the alkyl linker between the imidazole ring and the sulfonamide group. As the propyl-linked representative, it serves as the baseline to demonstrate that potency gains are achieved by elongating the linker to four or five carbon atoms, as evidenced by the Ki of 22 nM for a butyl analog [4]. This application is critical for medicinal chemists mapping the pharmacophore of the H3 receptor binding pocket.

Physicochemical Benchmarking for Computational and Biophysical Studies

The compound's well-defined physicochemical properties, including its calculated XLogP of 4.22 and TPSA of 80.9 Ų [3], make it a valuable benchmark for in silico models predicting membrane permeability, solubility, and drug-likeness. Researchers can use this compound's precise data to validate computational models that predict how small structural changes, such as a propyl-to-butyl substitution, alter ADME properties.

Calibration Standard for Analytical Chemistry Method Development

Due to its stable structure and defined molecular weight of 351.47 g/mol [4], this compound can be employed as a reference standard for developing and validating HPLC, LC-MS, or other quantitative analytical methods. Its unique retention time and mass spectral fragmentation pattern, which differ from its butyl and pentyl homologs, allow for its use as a system suitability check or an internal standard in bioanalytical workflows.

Quote Request

Request a Quote for N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.